molecular formula C13H18O3 B14297848 4-(2,3-Dimethoxyphenyl)-2-methylbut-3-en-2-ol CAS No. 113949-25-0

4-(2,3-Dimethoxyphenyl)-2-methylbut-3-en-2-ol

Cat. No.: B14297848
CAS No.: 113949-25-0
M. Wt: 222.28 g/mol
InChI Key: NQKDOZONHBFTJF-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxyphenyl)-2-methylbut-3-en-2-ol is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a dimethoxyphenyl group attached to a butenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethoxyphenyl)-2-methylbut-3-en-2-ol typically involves the reaction of 2,3-dimethoxybenzaldehyde with suitable reagents to form the desired product. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to react with 2,3-dimethoxybenzaldehyde under controlled conditions. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethoxyphenyl)-2-methylbut-3-en-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenylpropanoids.

Scientific Research Applications

4-(2,3-Dimethoxyphenyl)-2-methylbut-3-en-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxyphenyl)-2-methylbut-3-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(2,3-Dimethoxyphenyl)-2-methylbut-3-en-2-ol can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    3,4-Dimethoxyphenylpropanoic acid: A compound with similar structural features but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties

Properties

CAS No.

113949-25-0

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

4-(2,3-dimethoxyphenyl)-2-methylbut-3-en-2-ol

InChI

InChI=1S/C13H18O3/c1-13(2,14)9-8-10-6-5-7-11(15-3)12(10)16-4/h5-9,14H,1-4H3

InChI Key

NQKDOZONHBFTJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=CC1=C(C(=CC=C1)OC)OC)O

Origin of Product

United States

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